Isobyakangelicin angelate

Natural Product Chemistry Structural Elucidation NMR Spectroscopy

Co-eluting furanocoumarins in Peucedanum palustre extracts frequently cause peak misassignment in quantitative HPLC workflows. Isobyakangelicin angelate resolves this as an authenticated reference standard with a verified RP-HPLC elution position between oxypeucedanin and ostruthol under PRISMA-optimized conditions. • Unique monoisotopic mass (416.1471 Da) ensures unambiguous LC-MS identification, differing by ≥30 Da from all co-occurring P. palustre furanocoumarins. • 2′-O-angelate ester side chain provides a structural scaffold not duplicated by any other commercially available furanocoumarin reference compound. • Intermediate lipophilicity (est. logP 3.6-4.4) bridges the polarity gap between oxypeucedanin hydrate and columbianadin for balanced system suitability testing.

Molecular Formula C22H24O8
Molecular Weight 416.4 g/mol
CAS No. 116988-91-1
Cat. No. B052052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobyakangelicin angelate
CAS116988-91-1
Synonymsisobyakangelicin angelate
Molecular FormulaC22H24O8
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(COC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C(C)(C)O
InChIInChI=1S/C22H24O8/c1-6-12(2)21(24)29-15(22(3,4)25)11-28-17-13-7-8-16(23)30-19(13)20(26-5)18-14(17)9-10-27-18/h6-10,15,25H,11H2,1-5H3/b12-6-
InChIKeyVTMREZQNDKWTII-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobyakangelicin Angelate: Structural Overview


Isobyakangelicin angelate (CAS 116988-91-1) is a naturally occurring furanocoumarin belonging to the 8-methoxypsoralen subclass, first isolated and structurally elucidated from the roots of Peucedanum palustre (L.) Moench . The compound bears a characteristic angelate (2-methylbut-2-enoate) ester moiety at the C-2' position of the side chain, which distinguishes it from the co-occurring furanocoumarins columbianadin, oxypeucedanin, ostruthol, and isoimperatorin . It has also been reported from Xanthoselinum alsaticum . Despite its established structural identity, the published literature on its biological activity remains extremely sparse; the Comparative Toxicogenomics Database confirms that no curated gene–chemical or disease–chemical associations exist for this compound as of the latest update [1].

Substitution Risks with Isobyakangelicin Angelate


Furanocoumarins isolated from Peucedanum species share a common benzopyrone-furan core but diverge substantially in side-chain composition, esterification pattern, and resultant physicochemical properties. Isobyakangelicin angelate carries a (2Z)-2-methylbut-2-enoate (angelate) ester at the 2'-O position of a 2,3-dihydroxy-3-methylbutyl side chain, whereas its closest co-isolated analogs—columbianadin, oxypeucedanin, ostruthol, and isoimperatorin—possess distinctly different substitution patterns (epoxide, prenyloxy, or different ester groups) . These structural variations produce measurable differences in reversed-phase chromatographic retention, logP, and molecular mass that preclude simple interchangeability in analytical reference standards or chromatographic method development [1]. Critically, the absence of curated bioactivity data for isobyakangelicin angelate [2] means that any assumption of functional equivalence with better-characterized analogs (e.g., byakangelicin, which inhibits aldose reductase with an IC50 of 6.2 µM [3]) is scientifically unfounded.

Isobyakangelicin Angelate: Key Differentiators


Angelate Ester Structural Confirmation

The defining structural feature of isobyakangelicin angelate is the (2Z)-2-methylbut-2-enoate (angelate) ester attached via the C-2' hydroxyl of the 3-hydroxy-3-methylbutyl side chain. This was established by a combination of ¹H NMR, ¹³C NMR, and rotating-frame Overhauser enhancement spectroscopy (ROESY) experiments, which unambiguously located the angeloyl group at the 2'-O position . Among the five co-isolated coumarins from P. palustre, only isobyakangelicin angelate and columbianadin carry angelate esters; however, columbianadin differs in its dihydrofuranocoumarin skeleton (C-3'/C-4' saturated) versus the fully unsaturated furan ring in isobyakangelicin angelate . Oxypeucedanin, oxypeucedanin hydrate, ostruthol, and isoimperatorin lack the angelate moiety entirely, possessing epoxide, diol, or prenyloxy substituents instead .

Natural Product Chemistry Structural Elucidation NMR Spectroscopy

RP-HPLC Elution Position

A dedicated RP-HPLC method for the separation of the eight main furanocoumarins from P. palustre roots established a reproducible elution order optimized via the PRISMA multi-solvent model [1]. The reported elution sequence is: (1) oxypeucedanin hydrate, (2) bergapten, (3) oxypeucedanin, (4) isobyakangelicin angelate, (5) ostruthol, (6) imperatorin, (7) isoimperatorin, (8) columbianadin [1]. Peak purity and identity were verified by diode-array detection and comparison with authenticated standards [1]. This elution position—between oxypeucedanin (logP ~1.7–2.6) and ostruthol (logP ~3.4)—is consistent with the estimated logP of isobyakangelicin angelate (~3.4–4.4, predicted) . The chromatographic resolution from the adjacent peak (ostruthol) is sufficient for quantitative determination, as demonstrated across multiple P. palustre samples [1].

Analytical Chemistry Chromatography Quality Control

Lipophilicity Differential

Esterification of isobyakangelicin (the parent C-2' alcohol) with angelic acid to form isobyakangelicin angelate markedly increases lipophilicity. The predicted logP for isobyakangelicin angelate is reported as 3.58 (ChemSrc ) to 4.37 (ACD/LogP, ChemSpider ), compared with an XlogP of approximately 2.36 for isobyakangelicin [1] and 1.60–2.06 for the related diol byakangelicin [2]. This logP increase of ≥1.2 log units corresponds to an approximately 15-fold greater partitioning into octanol versus water, translating into lower aqueous solubility (estimated 9.97 mg/L at 25°C for the angelate vs. appreciably higher solubility for the parent alcohol). This differential directly impacts solvent selection for extraction, chromatographic mobile-phase composition, and sample preparation protocols.

Physicochemical Characterization Lipophilicity Extraction Optimization

Molecular Identity by Mass Spectrometry

The monoisotopic mass of isobyakangelicin angelate (416.1471 Da; molecular formula C22H24O8) is distinct from every other furanocoumarin routinely isolated from Peucedanum species. Columbianadin (C19H20O5, 328.1311 Da) [1], oxypeucedanin (C16H14O5, 286.0841 Da) [2], ostruthol (C21H22O7, 386.1366 Da) , and isoimperatorin (C16H14O4, 270.0892 Da) all differ by ≥30 Da from the target compound. In LC-MS applications, isobyakangelicin angelate yields a prominent protonated molecule [M+H]⁺ that is readily distinguishable from co-eluting or isobaric干扰 (interference) compounds [3]. The molecular formula C22H24O8, with its characteristic eight oxygen atoms reflecting both the furanocoumarin core and the angelate ester, provides an additional orthogonal identity check via high-resolution accurate-mass measurement.

Mass Spectrometry Identity Confirmation Reference Standard Purity

Isobyakangelicin Angelate Application Scenarios


P. palustre Phytochemical Profiling Standard

Isobyakangelicin angelate serves as an essential authentic reference standard for the quantitative HPLC or LC-MS analysis of P. palustre root extracts. Its distinct RP-HPLC elution position, verified between oxypeucedanin and ostruthol under PRISMA-optimized conditions [1], and its unique monoisotopic mass (416.1471 Da) make it indispensable for peak assignment and quantification in chemotaxonomic or quality-control studies of Peucedanum species. Substitution with any other co-occurring furanocoumarin would result in misidentification of the corresponding chromatographic peak.

Chromatographic Method Development

Because isobyakangelicin angelate occupies a specific retention window between oxypeucedanin and ostruthol in RP-HPLC separations of furanocoumarin mixtures [1], it is a valuable probe compound for assessing column selectivity, mobile-phase optimization, and system suitability in methods targeting multi-component coumarin analysis. Its intermediate lipophilicity (estimated logP 3.6–4.4) complements the polarity range spanned by more polar (oxypeucedanin hydrate, logP ~1.5) and more lipophilic (columbianadin, cLogP 3.38) analytes, providing a balanced test of chromatographic resolution across the full polarity window.

Diversity Screening for Novel Chemotypes

For natural product discovery programs that prioritize chemotype diversity, isobyakangelicin angelate offers a structurally authenticated 8-methoxypsoralen scaffold with a 2'-O-angelate ester side chain—a substitution pattern not duplicated by any other commercially available furanocoumarin reference compound [1]. The compound is appropriate for inclusion in diversity-oriented screening libraries where the goal is to sample unique chemical space within the coumarin family, with the explicit caveat that no target-specific bioactivity data (IC50, Ki, EC50) has been published for this compound in peer-reviewed literature as of the current evidence base [2].

Mass Spectrometry Library Building

The characteristic EI-MS molecular ion at m/z 414 [M]⁺ and the prominent ESI-MS [M+H]⁺ signal [3], combined with a molecular formula (C22H24O8) that is unique among Peucedanum furanocoumarins, make isobyakangelicin angelate a suitable compound for building or expanding mass spectral libraries used in natural product dereplication workflows. Its monoisotopic mass differs by at least 30 Da from all other main furanocoumarins of P. palustre [1], ensuring unambiguous identification even at unit mass resolution.

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